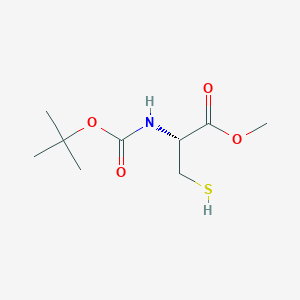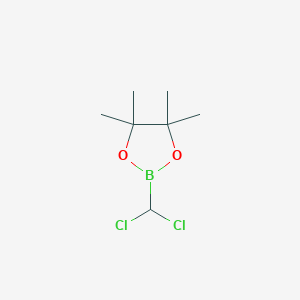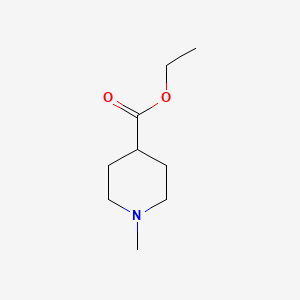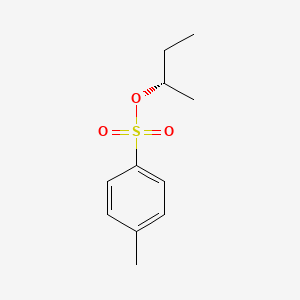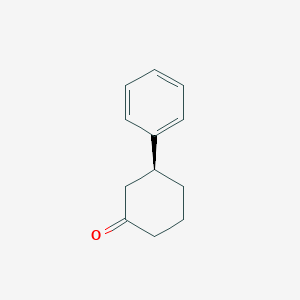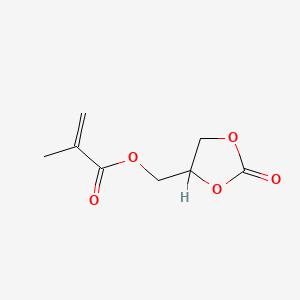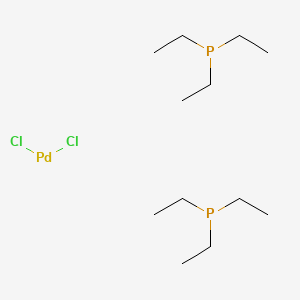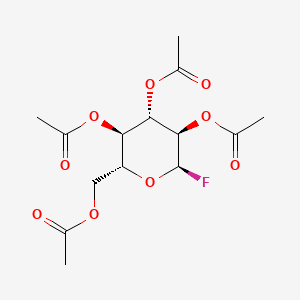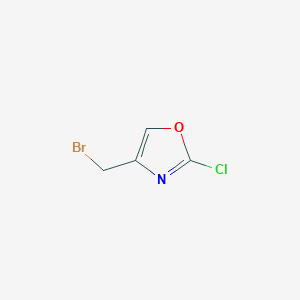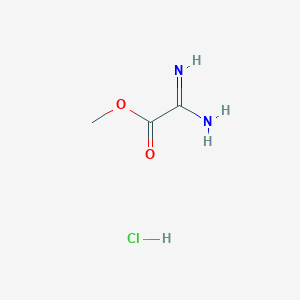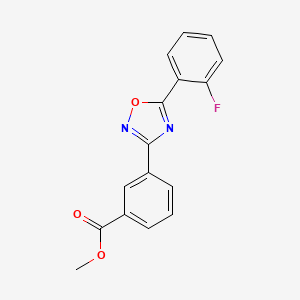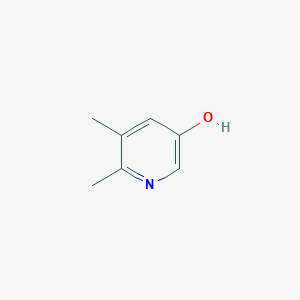
3-ヒドロキシ-5,6-ジメチルピリジン
概要
説明
5,6-Dimethylpyridin-3-ol: is a heterocyclic organic compound with the chemical formula C7H9NO. It is a pyridine derivative that has been studied for its potential therapeutic and industrial applications. The compound is characterized by the presence of a hydroxyl group at the third position and two methyl groups at the fifth and sixth positions on the pyridine ring.
科学的研究の応用
5,6-Dimethylpyridin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
Target of Action
It is known that pyridine derivatives are often involved in various chemical reactions, including the suzuki–miyaura cross-coupling , which suggests that 3-Hydroxy-5,6-dimethylpyridine may interact with similar targets.
Mode of Action
It is known that pyridine derivatives can participate in various chemical reactions . For example, in the Suzuki–Miyaura cross-coupling, pyridine derivatives can undergo transmetalation, a process where they are transferred from boron to palladium . It is possible that 3-Hydroxy-5,6-dimethylpyridine may interact with its targets in a similar manner.
Biochemical Pathways
It has been reported that a soil bacterial strain can degrade pyridine and its derivatives, including 2,6-dimethylpyridine . This suggests that 3-Hydroxy-5,6-dimethylpyridine may be involved in similar biochemical pathways.
Result of Action
It is known that pyridine derivatives can participate in various chemical reactions, suggesting that 3-hydroxy-5,6-dimethylpyridine may have similar effects .
Action Environment
The action of 3-Hydroxy-5,6-dimethylpyridine can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling, a reaction in which pyridine derivatives can participate, is known to be influenced by the reaction conditions . Similarly, the degradation of pyridine derivatives by soil bacteria can be influenced by factors such as the presence of other organic substrates . Therefore, it is likely that the action, efficacy, and stability of 3-Hydroxy-5,6-dimethylpyridine are also influenced by environmental factors.
生化学分析
Biochemical Properties
3-Hydroxy-5,6-dimethylpyridine has been studied for its role in biochemical reactions . It is involved in a three-component reaction with p-N-dimethylaminobenzaldehyde and phenylhydrazine, leading to the formation of bis(biarylhydrazone) . This suggests that 3-Hydroxy-5,6-dimethylpyridine can interact with these molecules in a biochemical context.
Cellular Effects
The cellular effects of 3-Hydroxy-5,6-dimethylpyridine are not fully understood. It has been suggested that derivatives of 3,5-diacetyl-2,6-dimethylpyridine, a related compound, have high antiradical and cytoprotective activity . This suggests that 3-Hydroxy-5,6-dimethylpyridine may also influence cell function and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of 3-Hydroxy-5,6-dimethylpyridine is not well established. It is known to participate in a three-component reaction, suggesting it may interact with other biomolecules in a similar manner
Temporal Effects in Laboratory Settings
The temporal effects of 3-Hydroxy-5,6-dimethylpyridine in laboratory settings are not well documented. It is known that the three-component reaction involving 3-Hydroxy-5,6-dimethylpyridine takes place over several hours , indicating that the compound is relatively stable under these conditions.
Metabolic Pathways
The metabolic pathways involving 3-Hydroxy-5,6-dimethylpyridine are not well understood. It is known that the compound can participate in a three-component reaction, suggesting it may be involved in similar metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyridin-3-ol can be achieved through various methods. One common approach involves the hydrogenation of 3,5-dimethylpyridine using a Ru/C catalyst in a trickle bed reactor. The reaction is performed under hydrogen gas at 300°C, and the catalyst is prepared by the impregnation method .
Industrial Production Methods: Industrial production of 5,6-Dimethylpyridin-3-ol typically involves large-scale hydrogenation processes using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 5,6-Dimethylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a fully saturated pyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-keto-5,6-dimethylpyridine.
Reduction: Formation of 3-hydroxy-5,6-dimethylpiperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
類似化合物との比較
3,5-Dimethylpyridine: Lacks the hydroxyl group at the third position.
3-Hydroxy-2,6-dimethylpyridine: Has the hydroxyl group at the third position but methyl groups at the second and sixth positions.
3-Hydroxy-4,5-dimethylpyridine: Has the hydroxyl group at the third position but methyl groups at the fourth and fifth positions.
Uniqueness: 5,6-Dimethylpyridin-3-ol is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
IUPAC Name |
5,6-dimethylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(9)4-8-6(5)2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTRFFUZXBNJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440246 | |
| Record name | 3-Hydroxy-5,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61893-00-3 | |
| Record name | 3-Hydroxy-5,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


